![molecular formula C22H18ClN3O3S B2486779 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886965-02-2](/img/structure/B2486779.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Scientific Research Applications
- Boron reagents play a crucial role in SM coupling, allowing the connection of diverse fragments. The compound’s stability, mild reaction conditions, and functional group tolerance contribute to its success in this context .
- Researchers have synthesized similar compounds and evaluated their antimicrobial properties. While I couldn’t find specific data for this exact compound, it’s worth exploring its potential against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (such as C. albicans) .
- A related compound, 3-amino-N-phenyl-1H-indazole-1-carboxamide, was evaluated for its in vitro antineoplastic activity against human cancer cell lines. Although not directly related, this information suggests potential for further investigation .
- While no direct studies exist for our compound, its structural features warrant exploration in the context of anti-tubercular agents. Researchers often evaluate compounds’ cytotoxicity against Mycobacterium tuberculosis. Investigating this compound’s effects could be valuable .
Suzuki–Miyaura Coupling Applications
Antimicrobial Activity
Antineoplastic Activity
Anti-Tubercular Agents
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of bacteria . They are believed to interfere with bacterial cell–cell communication, known as quorum sensing .
Biochemical Pathways
Benzothiazole derivatives have been found to affect the quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of bacteria and exhibit anti-tubercular activity .
Action Environment
The activity of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the bacterial strains they are acting upon .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-16-7-5-15(6-8-16)21(27)26(13-14-4-3-11-24-12-14)22-25-19-18(29-2)10-9-17(23)20(19)30-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGEEACOAHQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
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